molecular formula C13H25NO2 B4954278 1-[cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol

1-[cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol

Cat. No.: B4954278
M. Wt: 227.34 g/mol
InChI Key: OBFTVZRVSNHQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol is an organic compound that features a cyclohexene ring, a hydroxypropyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[Cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[Cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexene-1-ethanamine: Similar structure with an ethylamine group instead of the hydroxypropylamino group.

    Cyclohex-1-en-1-ylmethylamine: Contains a cyclohexene ring with a methylamine group.

    Cyclohexen-4-ylmethanol: Features a cyclohexene ring with a methanol group .

Uniqueness

1-[Cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol is unique due to the presence of both a hydroxypropyl group and an amino alcohol moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-11(15)8-14(9-12(2)16)10-13-6-4-3-5-7-13/h3-4,11-13,15-16H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFTVZRVSNHQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1CCC=CC1)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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